molecular formula C18H25N5 B11225909 N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]cyclohexanamine

N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]cyclohexanamine

Cat. No.: B11225909
M. Wt: 311.4 g/mol
InChI Key: ZAPZVRDLLPDQPU-UHFFFAOYSA-N
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Description

N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine is a complex organic compound featuring a tetrazole ring, a cyclopentyl group, and a cyclohexanamine moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions . The cyclopentyl group can be introduced via a Grignard reaction, while the cyclohexanamine moiety can be added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine is unique due to its combination of a tetrazole ring, cyclopentyl group, and cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]cyclohexanamine

InChI

InChI=1S/C18H25N5/c1-3-9-15(10-4-1)19-18(13-7-8-14-18)17-20-21-22-23(17)16-11-5-2-6-12-16/h2,5-6,11-12,15,19H,1,3-4,7-10,13-14H2

InChI Key

ZAPZVRDLLPDQPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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